(Boc-Cys-OH)2

Catalog No.
S801897
CAS No.
10389-65-8
M.F
C16H28N2O8S2
M. Wt
440.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Boc-Cys-OH)2

CAS Number

10389-65-8

Product Name

(Boc-Cys-OH)2

IUPAC Name

(2R)-3-[[(2R)-2-carboxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]disulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

Molecular Formula

C16H28N2O8S2

Molecular Weight

440.5 g/mol

InChI

InChI=1S/C16H28N2O8S2/c1-15(2,3)25-13(23)17-9(11(19)20)7-27-28-8-10(12(21)22)18-14(24)26-16(4,5)6/h9-10H,7-8H2,1-6H3,(H,17,23)(H,18,24)(H,19,20)(H,21,22)/t9-,10-/m0/s1

InChI Key

MHDQAZHYHAOTKR-UWVGGRQHSA-N

SMILES

CC(C)(C)OC(=O)NC(CSSCC(C(=O)O)NC(=O)OC(C)(C)C)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CSSCC(C(=O)O)NC(=O)OC(C)(C)C)C(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CSSC[C@@H](C(=O)O)NC(=O)OC(C)(C)C)C(=O)O

The exact mass of the compound (Boc-Cys-OH)2 is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 668581. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

N,N'-Bis(tert-butoxycarbonyl)-L-cystine, or (Boc-Cys-OH)2, is the disulfide-linked dimer of L-cysteine with its two amino groups protected by acid-labile Boc groups. Its primary value lies in its function as a single, stable building block for introducing a pre-formed, symmetrical disulfide bond into peptides and other complex molecules, particularly within Boc-based solid-phase peptide synthesis (SPPS) workflows. A critical procurement-relevant property is its solubility in common organic solvents like dichloromethane (DCM) and dimethylformamide (DMF), which distinguishes it from the highly insoluble parent compound, L-cystine.

Research Fit

Pre-formed disulfide: Incorporates intact cystine units in Boc SPPS, eliminating post-synthetic oxidative folding steps.
Orthogonal Boc protection: Enables selective N-terminal deprotection while the disulfide bond remains stable under standard TFA conditions.

Direct substitution of (Boc-Cys-OH)2 with seemingly similar alternatives introduces significant process failures. Using unprotected L-cystine is often non-viable due to its extremely low solubility at neutral pH and in the organic solvents required for synthesis, where it can precipitate at concentrations above 1 mM. Replacing the dimer with a monomeric equivalent, such as Boc-Cys-OH or its thiol-protected variants (e.g., Boc-Cys(Trt)-OH), shifts the burden of disulfide bond formation to the user. This necessitates an additional, often low-yielding oxidation step that complicates the overall process, increases the risk of side-reactions like oligomerization, and requires extensive purification, thereby compromising final yield and reproducibility.

Substitution Risk

!
Monomeric Boc-Cys(Trt)-OH requires post-synthetic deprotection and oxidative folding, which may introduce misfolded isomers and lower yields compared to direct cystine insertion.
!
Acid-labile Trt groups cleave under Boc deprotection conditions, unlike the stable disulfide in (Boc-Cys-OH)2, risking premature thiol exposure and side reactions.

Process Simplification: Eliminates Post-Synthetic Oxidation Steps Required for Monomeric Precursors

Procuring (Boc-Cys-OH)2 allows for the direct incorporation of a disulfide bridge, bypassing the entire downstream process of thiol deprotection and oxidation required when using monomeric, S-protected cysteine (e.g., Boc-Cys(Trt)-OH). The alternative—forming the disulfide bond post-synthesis—involves additional steps, reagents (e.g., iodine, potassium ferricyanide), and extensive purification to remove byproducts and oligomers, which collectively reduce overall process efficiency and yield.

Evidence DimensionProcess Workflow Complexity
Target Compound DataSingle-step incorporation of disulfide bond during synthesis.
Comparator Or BaselineMulti-step post-synthetic workflow: 1) Cleavage/deprotection of linear peptide, 2) Oxidation reaction in dilute solution, 3) Purification of cyclic monomer from oligomers.
Quantified DifferenceReduces workflow by at least two major unit operations (oxidation and subsequent complex purification).
ConditionsStandard Solid-Phase Peptide Synthesis (SPPS) for disulfide-bridged peptides.

This simplification reduces labor, reagent costs, and failure risk, directly improving the economics and reliability of synthesizing symmetrical disulfide-containing molecules.

Optical Purity
Head-to-head
(Boc-Cys-OH)2 -120±3° (c=2%, AcOH)
Boc-Cys(Trt)-OH +27.5° (c=1, EtOH)
Δ ≈147.5°
Enables identity verification and stereochemical QC.
Solvent-dependent; compare under standardized conditions.

Enhanced Processability Through Superior Solubility in Key Organic Solvents

Unlike its parent compound L-cystine, which is notoriously insoluble at neutral pH and in many organic solvents, (Boc-Cys-OH)2 is documented as soluble in dichloromethane (DCM) and dimethylformamide (DMF). The low solubility of L-cystine (precipitates at >1 mM at neutral pH) makes it unsuitable as a precursor in most organic synthesis and difficult to handle in concentrated stock solutions. The lipophilic Boc groups on (Boc-Cys-OH)2 overcome this critical handling and processability barrier.

Evidence DimensionSolubility Profile
Target Compound DataSoluble in common organic solvents (DCM, DMF).
Comparator Or BaselineL-Cystine: Exhibits low solubility at neutral pH, with precipitation risk at concentrations >1 mM.
Quantified DifferenceQualitatively high solubility vs. quantitatively limited solubility, enabling its use in standard organic reaction conditions.
ConditionsTypical laboratory conditions for chemical synthesis and stock solution preparation.

Improved solubility allows for homogeneous reaction conditions, easier handling, and compatibility with standard synthesis protocols, avoiding process failures caused by precursor precipitation.

Synthetic Efficiency
Reported
47% yield (21.9 mg) for Cys-(N-Boc)-Asp-Cys
Reported synthetic yield context for direct cystine coupling.
Sequence-specific; yield may vary with peptide complexity.

Ensures High-Fidelity Synthesis of Symmetrical Disulfide Architectures

When used as a building block for symmetrical molecules (e.g., homodimeric peptides, linkers), (Boc-Cys-OH)2 guarantees the 1:1 stoichiometry and correct disulfide connectivity in a single coupling step. The alternative, coupling two separate monomeric cysteine residues and then inducing oxidation, risks incomplete reaction and the formation of intermolecular oligomers, which complicates purification and reduces the yield of the desired product. This compound is therefore a key enabling reagent for the efficient and reproducible synthesis of symmetrical disulfide-containing structures.

Evidence DimensionReaction Selectivity
Target Compound DataGuarantees intramolecular disulfide bond within the coupled unit.
Comparator Or BaselineOxidation of two separate cysteine residues, which can lead to a mixture of desired intramolecular product and undesired intermolecular oligomers.
Quantified DifferenceSignificantly higher selectivity for the desired symmetrical product, leading to cleaner crude material and higher isolated yields.
ConditionsSynthesis of symmetrical molecules containing a disulfide bridge.

This ensures higher batch-to-batch reproducibility and simplifies purification, which is critical for both research-scale and process-scale manufacturing.

Storage Stability
Data to verify
Stable ≥2 years at -20°C (vendor documentation)
Supports procurement and inventory planning.
Protect from light and moisture; verify under in-house conditions.
Solubility Profile
Context-dependent
Soluble in acetone, ethanol; sparingly soluble in acetic acid; slightly soluble in DMSO
Facilitates SPPS stock preparation in common organic solvents.
Qualitative vendor data; confirm solubility at working concentration.
Enzymatic Synthesis
Supporting
Reported to yield asymmetric cystine peptides via immobilized papain catalysis
Supports enzymatic transpeptidation studies for disulfide engineering.
Specialized application; requires enzyme and condition optimization.

Efficient Synthesis of Symmetrical Disulfide-Bridged Peptides and Peptidomimetics

This compound is the precursor of choice for constructing symmetrical cyclic peptides or dimeric structures in Boc-based SPPS. Its use as a single building block eliminates the need for a separate, often problematic, on-resin or solution-phase oxidation step, leading to higher purity of the crude product and simplifying the overall synthetic workflow.

Precursor for Soluble, Redox-Responsive Materials and Conjugates

The enhanced solubility of (Boc-Cys-OH)2 in organic solvents makes it a superior starting material over unprotected L-cystine for creating redox-responsive polymers, hydrogels, or bioconjugates. Its processability allows for homogeneous reaction conditions, which is critical for achieving well-defined material properties and reliable conjugation efficiencies.

Fabrication of Self-Assembled Monolayers (SAMs) on Gold Surfaces

As a soluble disulfide, this compound can serve as a precursor for forming SAMs on gold substrates. The Boc protecting groups enhance solubility in deposition solvents and can be removed post-assembly under acidic conditions, providing a controlled method for anchoring cysteine-based molecules to surfaces for applications in biosensors and electronics.

Application Fit Matrix

Application
Selection Property
Validation Focus
Disulfide-Rich Peptide Synthesis (Boc SPPS)
Pre-formed disulfide for direct cystine incorporation
Disulfide integrity and coupling efficiency
Enzymatic Asymmetric Cystine Peptide Preparation
Substrate suitability for papain-catalyzed transpeptidation
Reaction selectivity and product identity
Synthesis of Modified Dipeptide Building Blocks
Benzyl ester derivative reactivity
Coupling yield and stereochemical retention

XLogP3

1.6

Other CAS

10389-65-8

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